molecular formula C20H23N5OS B4620409 2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide

2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide

Cat. No. B4620409
M. Wt: 381.5 g/mol
InChI Key: MRBYCKZKABMPLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide" typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in the presence of anhydrous potassium carbonate. This process is guided by techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis to determine the structure of the synthesized compound (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

  • Synthesis and Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety, derived from a precursor similar in structure to the specified compound, were synthesized and showed insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Antimicrobial Screening : N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives were synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the versatility of triazole derivatives in pharmaceutical applications (MahyavanshiJyotindra et al., 2011).

  • Anticancer Drug Synthesis : A study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound structurally related to the query compound, revealed its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

  • Corrosion Inhibitors : New long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and evaluated as corrosion inhibitors, showcasing the chemical versatility and industrial application potential of acetamide derivatives (Yıldırım & Çetin, 2008).

properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(16-6-5-11-21-12-16)23-24-20(25)27-13-18(26)22-17-9-7-15(8-10-17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYCKZKABMPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide
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2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide
Reactant of Route 5
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2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide

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